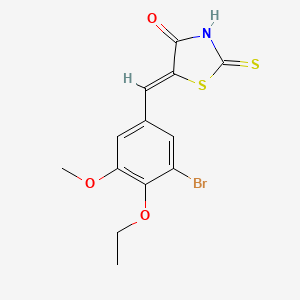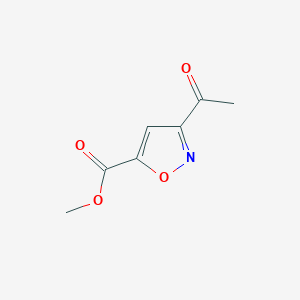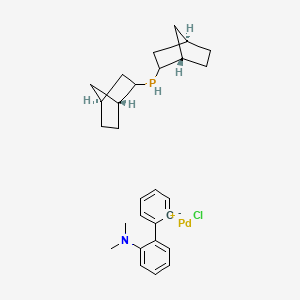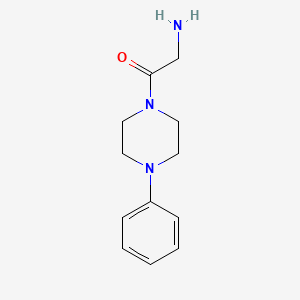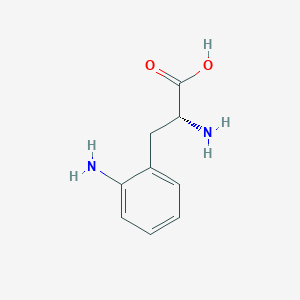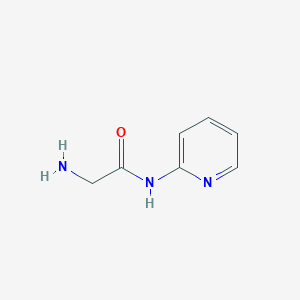
2-amino-N-(pyridin-2-yl)acetamide
Overview
Description
“2-amino-N-(pyridin-2-yl)acetamide” is a chemical compound that has been studied for its potential applications in various fields . It has been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have shown significant anti-tubercular activity .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the coupling of phenol 17 with oxathiazolidine 18 as the key transformation . Another method involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several key components. The compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 224.09 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Functionalized Compounds : A study demonstrated the synthesis of functionalized compounds bearing azidoacetamide and monothiooxamide fragments from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, highlighting the versatility of similar structures in chemical synthesis (Dotsenko et al., 2019).
- Reactivity in Chemical Reactions : Research on the reactivity of 3-halo-4-aminopyridines with acyl chlorides showed the formation of pyridin-4-yl α-substituted acetamide products, indicating the potential reactivity of similar acetamide compounds in organic synthesis (Getlik et al., 2013).
Biological Activity and Medical Applications
- Herbicide Antidotes : Some derivatives of similar compounds have shown strong herbicide antidote properties, suggesting potential agricultural applications (Dotsenko et al., 2019).
- Antiallergic Agents : N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, which are structurally related, have been synthesized and identified as novel antiallergic compounds (Menciu et al., 1999).
- Antimicrobial Activity : Certain novel sulphonamide derivatives, including pyridine-4-ylamino acetamide derivatives, displayed good antimicrobial activity, indicating potential use in medical treatments (Fahim & Ismael, 2019).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and evaluated as corrosion inhibitors, showing efficacy in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Spectroscopy and Analytical Chemistry
- Tautomerism Studies : An NMR study using the SIMPLE technique on N-(pyridin-2-yl)acetamide 1 confirmed its existence as the amide tautomer-rotamer, illustrating its utility in understanding heteroaromatic tautomerism (Katritzky & Ghiviriga, 1995).
Environmental and Analytical Applications
- Chemosensor for Zn2+ Monitoring : A chemosensor using a compound structurally related to 2-amino-N-(pyridin-2-yl)acetamide was developed for monitoring Zn2+ concentrations in living cells and aqueous solutions, indicating its potential application in environmental monitoring and bioanalysis (Park et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to have anticancer properties , suggesting potential targets could be involved in cell proliferation and survival pathways.
Mode of Action
Based on the structural similarity to other active compounds, it might interact with its targets through hydrogen bonding or π-π stacking, given the presence of the pyridine ring and the amide group in its structure .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and survival, which could potentially be the case for 2-amino-n-(pyridin-2-yl)acetamide .
Result of Action
Based on the reported anticancer properties of similar compounds, it could potentially induce cell cycle arrest or apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
2-amino-N-(pyridin-2-yl)acetamide plays a crucial role in biochemical reactions, particularly in the synthesis of N-(pyridin-2-yl)amides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with α-bromoketones under specific reaction conditions to form N-(pyridin-2-yl)amides . The nature of these interactions involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide, which are mild and metal-free reaction conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and apoptosis . This compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic activity, which are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The binding interactions of this compound with these enzymes lead to conformational changes that inhibit their activity, resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the synthesis of N-(pyridin-2-yl)amides through oxidative amidation reactions . The involvement of this compound in these metabolic pathways highlights its potential as a modulator of metabolic activity, which could have implications for its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in gene expression and cell signaling . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are critical for understanding its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-7(11)10-6-3-1-2-4-9-6/h1-4H,5,8H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHFRDUWGWUPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



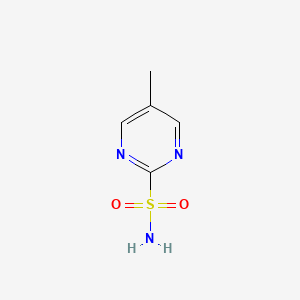
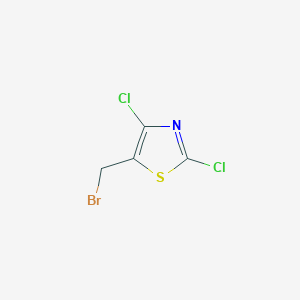

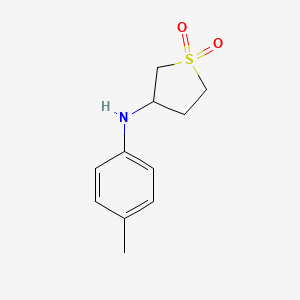


![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol](/img/structure/B3262630.png)
